N-(2-formylthiophen-3-yl)acetamide
Description
Significance of Thiophene (B33073) and Formyl-Acetamide Scaffolds in Organic Chemistry
The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. nih.gov Its structural similarity to benzene (B151609) allows it to act as a bioisostere, meaning it can often replace a benzene ring in biologically active compounds without a loss of activity, a strategy frequently employed in drug design. nih.gov Thiophene and its derivatives are integral components in numerous pharmaceuticals and agrochemicals. nih.gov The sulfur atom in the thiophene ring can enhance drug-receptor interactions through hydrogen bonding, and the ring itself is more reactive than benzene in many electrophilic substitution reactions. nih.gov
The acetamide (B32628) scaffold (CH₃CONH-) is a fundamental functional group in organic chemistry and is present in a wide array of clinically used drugs. nih.gov Its presence can influence a molecule's solubility, stability, and ability to cross biological membranes. The formyl group (-CHO) is a key functional unit in organic synthesis, serving as a versatile handle for constructing carbon-carbon bonds and for conversion into a variety of other functional groups. The combination of these three components in N-(2-formylthiophen-3-yl)acetamide results in a molecule with a rich chemical profile, poised for the development of novel compounds.
Table 1: Properties of Constituent Scaffolds
| Scaffold | Key Features | Significance in Organic Chemistry |
|---|---|---|
| Thiophene | Aromatic, sulfur-containing five-membered heterocycle. | Bioisostere for benzene rings in drug design, versatile synthetic building block. nih.gov |
| Acetamide | Contains an amide functional group. | Common in pharmaceuticals, influences pharmacokinetic properties. nih.gov |
| Formyl | Contains an aldehyde functional group. | Highly reactive and synthetically versatile for building molecular complexity. |
Historical Context of Related Heterocyclic Building Blocks
The study of heterocyclic chemistry has a rich history. Thiophene itself was first identified in 1882 by Viktor Meyer as an impurity in benzene derived from coal tar. nih.gov Initially considered a nuisance, its unique chemical properties soon established it as an important class of compounds in its own right. The discovery and characterization of other fundamental heterocycles like furan (B31954) and pyrrole (B145914) in the 19th century laid the groundwork for the vast field of heterocyclic chemistry that exists today. These early discoveries paved the way for the synthesis and investigation of more complex and functionalized heterocyclic systems, such as this compound.
Current Research Landscape and Future Directions for this compound
While specific research focused exclusively on this compound is still emerging, the broader landscape of substituted thiophenes is an area of intense investigation. A related compound, N-(5-formyl-2-thienyl)acetamide, is available for early discovery research, indicating an interest in this class of molecules. sigmaaldrich.com
The research on analogous structures provides a strong indication of the potential of this compound. For instance, various N-(thiophen-2-yl) nicotinamide (B372718) derivatives have been synthesized and have shown significant fungicidal activity. mdpi.com Similarly, other complex acetamide derivatives containing thiophene have been investigated for their potential as enzyme inhibitors and for their antimicrobial and antioxidant properties. nih.govresearchgate.net
Future research on this compound is likely to proceed in several directions:
Synthetic Methodology: The development of efficient and scalable synthetic routes to this compound and its derivatives will be a key focus.
Medicinal Chemistry: The compound can serve as a starting point for the synthesis of new classes of therapeutic agents. The formyl group can be used in reductive amination reactions to introduce diverse amine-containing side chains, while the amide and thiophene core can be further modified to optimize biological activity. Potential therapeutic targets could include enzymes like carbonic anhydrase and acetylcholinesterase, based on studies of other substituted thiophenes. nih.gov
Materials Science: The aromatic and electron-rich nature of the thiophene ring makes it a candidate for incorporation into organic electronic materials, such as conducting polymers or dyes for solar cells. The formyl and acetamide groups offer handles for polymerization or for tuning the electronic properties of the resulting materials.
Structure
3D Structure
Properties
IUPAC Name |
N-(2-formylthiophen-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c1-5(10)8-6-2-3-11-7(6)4-9/h2-4H,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVJMHXGMCIHNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(SC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53827-35-3 | |
| Record name | N-(2-formylthiophen-3-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategies for N 2 Formylthiophen 3 Yl Acetamide and Its Derivatives
Direct Synthetic Routes to the Core Scaffold
The most direct methods for synthesizing the N-(2-formylthiophen-3-yl)acetamide scaffold involve the formation of the crucial amide bond or the functionalization of a pre-existing thiophene (B33073) ring in a minimal number of steps.
N-Acylation Reactions
A primary and straightforward route to this compound is the N-acylation of 3-aminothiophene-2-carbaldehyde. This reaction involves treating the amino-functionalized thiophene with an acetylating agent. The core of this transformation is the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acylating agent.
Common acetylating agents for this purpose include:
Acetyl chloride: Highly reactive, often used in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct.
Acetic anhydride: A less reactive but effective alternative, also typically requiring a base or catalyst.
The reaction is analogous to the synthesis of other N-acylthiophenes, such as N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, which is prepared by reacting 2-aminothiophene-3-carbonitrile (B183302) with an activated carboxylic acid. nih.gov In a typical procedure, the aminothiophene starting material is dissolved in a suitable aprotic solvent like tetrahydrofuran (B95107) (THF), and a base is added before the slow addition of the acylating agent. nih.gov
Table 1: N-Acylation Reaction Parameters
| Starting Material | Acylating Agent | Base | Solvent | Typical Condition |
| 3-Aminothiophene-2-carbaldehyde | Acetyl Chloride | Triethylamine | THF | Room Temperature |
| 3-Aminothiophene-2-carbaldehyde | Acetic Anhydride | Pyridine | Dichloromethane | 0°C to Room Temp |
Functionalization of Thiophene Rings
An alternative direct approach involves the introduction of the formyl and acetamido groups onto the thiophene ring through electrophilic aromatic substitution or other functionalization methods. The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. However, the directing effects of the substituents must be carefully considered to achieve the desired 2,3-disubstitution pattern.
The stability and versatility of the thiophene motif make it a foundational block for a wide array of functional materials. researchgate.net The functionalization can be challenging due to the need for regioselectivity. Direct formylation of 3-acetamidothiophene would likely yield a mixture of products, as the acetamido group directs electrophiles to the ortho and para positions (2- and 5-positions on the thiophene ring). Similarly, amination and subsequent acylation of 2-formylthiophene would present regiochemical challenges. Therefore, this route is often less favored than building the molecule from a pre-functionalized precursor.
Multi-Step Synthesis Protocols
For greater control over the final structure and to access a wider range of derivatives, multi-step synthesis protocols are frequently employed. These strategies involve building the molecule through a series of carefully planned reactions.
Sequential Functional Group Transformations
Multi-step syntheses allow for the methodical installation and modification of functional groups to build the target molecule. syrris.jpresearchgate.net A plausible sequence for this compound could start from a more readily available thiophene derivative.
A hypothetical synthetic sequence could be:
Nitration: Start with 2-methylthiophene (B1210033) and introduce a nitro group at the 3-position.
Oxidation: Oxidize the methyl group at the 2-position to a formyl group.
Reduction: Reduce the nitro group at the 3-position to an amino group.
Acylation: Acylate the newly formed amino group to yield the final acetamide (B32628).
Each of these steps involves standard organic transformations. For instance, the reduction of the nitro group can be achieved using various reagents like tin(II) chloride or catalytic hydrogenation.
Table 2: Hypothetical Sequential Transformation
| Step | Starting Material | Reagent(s) | Intermediate Product |
| 1 | 3-Nitrothiophene | Vilsmeier-Haack Reagent (POCl₃, DMF) | 3-Nitrothiophene-2-carbaldehyde |
| 2 | 3-Nitrothiophene-2-carbaldehyde | Fe / HCl or SnCl₂ / HCl | 3-Aminothiophene-2-carbaldehyde |
| 3 | 3-Aminothiophene-2-carbaldehyde | Acetic Anhydride / Pyridine | This compound |
This method offers flexibility, as different substituents can be introduced by choosing appropriately substituted starting materials or reagents at each stage.
Protecting Group Strategies in Organic Synthesis
In syntheses involving molecules with multiple reactive functional groups, such as the aldehyde and amine in the precursors to this compound, protecting groups are often essential. nih.gov A protecting group temporarily masks a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. pressbooks.pub
The formyl group is particularly sensitive to both oxidizing and reducing agents, as well as to strong nucleophiles and bases. If a synthetic step requires such conditions, the formyl group must be protected. A common strategy for protecting aldehydes is to convert them into an acetal (B89532), often a cyclic acetal by reacting the aldehyde with a diol like ethylene (B1197577) glycol in the presence of an acid catalyst. pressbooks.pub
Table 3: Protecting Group Strategy Example
| Step | Transformation | Reagents/Conditions | Rationale |
| Protection | Aldehyde to Acetal | Ethylene Glycol, p-TsOH | The acetal is stable to basic and nucleophilic conditions that would otherwise react with the aldehyde. |
| Reaction | Modification of another functional group (e.g., ester reduction) | LiAlH₄ | The unprotected aldehyde would be reduced along with the ester. |
| Deprotection | Acetal to Aldehyde | Aqueous Acid (e.g., HCl) | The acetal is easily hydrolyzed back to the aldehyde under acidic conditions. |
The use of protecting groups adds steps to a synthesis but is crucial for achieving the desired outcome without side reactions. nih.govuniversiteitleiden.nl
Catalytic Approaches in Synthesis
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. For the synthesis of this compound and its derivatives, catalytic approaches can be applied at various stages.
Metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination, are powerful tools for forming C-C and C-N bonds. While perhaps not the most direct route to the title compound itself, these methods are invaluable for creating more complex derivatives. For example, a bromo-substituted this compound could be coupled with a boronic acid (Suzuki coupling) to introduce a new aryl or alkyl group.
Furthermore, catalytic methods can be employed in the key transformations:
Catalytic Hydrogenation: For the reduction of a nitro group to an amine, catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) are highly effective and produce clean reactions.
Catalytic Acylation: Lewis acids or other catalysts can be used to promote the N-acylation reaction, sometimes under milder conditions than traditional methods.
The development of novel catalytic systems continues to expand the toolkit available for the synthesis of complex heterocyclic molecules like functionalized thiophenes. researchgate.net
Palladium-Catalyzed Coupling Reactions (e.g., Stille, C-H Arylation, Decarboxylative Couplings)
Palladium catalysis is a cornerstone of modern organic synthesis, offering reliable and efficient pathways for the formation of carbon-carbon and carbon-heteroatom bonds.
The Stille reaction , which couples an organotin compound with an organic halide or pseudohalide, is a widely used method for creating C-C bonds. wikipedia.org In the context of synthesizing derivatives of this compound, a Stille coupling could be envisioned between a stannylated thiophene and an appropriate coupling partner, or vice versa. The reaction is valued for its tolerance of a wide range of functional groups and the stability of the organostannane reagents. orgsyn.orglibretexts.org The catalytic cycle involves oxidative addition of the halide to the Pd(0) catalyst, followed by transmetalation with the organotin reagent and reductive elimination to yield the final product. wikipedia.org The use of specific ligands, such as sterically hindered, electron-rich phosphines, can accelerate the coupling. harvard.edu Additives like copper(I) iodide (CuI) have also been shown to significantly increase reaction rates. harvard.eduorganic-chemistry.org
Direct C-H arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization step of creating an organometallic reagent. For thiophene derivatives, this reaction allows for the direct coupling of a C-H bond on the thiophene ring with an aryl halide. Research has demonstrated the palladium-catalyzed direct 5-arylation of thiophene derivatives bearing aminoalkyl substituents. researchgate.net The regioselectivity of such reactions is a critical aspect, often controlled by the choice of base, solvent, and catalyst system. researchgate.net For instance, the arylation of N-acyl protected aminoalkyl thiophenes can proceed in good yields with low catalyst loadings, tolerating a variety of functional groups on the aryl bromide coupling partner. researchgate.net
Decarboxylative couplings represent another advanced palladium-catalyzed strategy, where a carboxylic acid is used as a coupling partner, releasing carbon dioxide as the only byproduct. This method provides a powerful alternative for generating carbon-carbon bonds.
| Reaction Type | Palladium Source | Ligand/Additive | Typical Substrates | Reference |
|---|---|---|---|---|
| Stille Coupling | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | AsPh₃, P(t-Bu)₃, X-Phos, CuI | Organostannanes and Organic Halides | harvard.eduorganic-chemistry.org |
| Direct C-H Arylation | Pd(OAc)₂ | KOAc (base), DMAc (solvent) | Thiophenes and Aryl Bromides | researchgate.net |
| Stille-Carbonylative | Pd(0) complexes | CO atmosphere | Organostannanes and Organic Halides | wikipedia.org |
Rhodium-Catalyzed Reactions
Rhodium catalysis offers unique reactivity for the synthesis and functionalization of heterocyclic systems, including thiophenes. One notable method is the rhodium-catalyzed transannulation reaction between 1,2,3-thiadiazoles and alkynes, which provides a highly regioselective route to multisubstituted thiophenes through the intermediacy of a rhodium thiavinyl carbene. nih.gov This modular approach allows for the construction of complex thiophene cores that could serve as precursors to this compound.
Another innovative strategy involves the intramolecular trans-bis-silylation of 3-ethynyl-2-pentamethyldisilanylthiophene derivatives. mdpi.com In this process, a rhodium complex catalyzes the formation of thiophene-fused siloles, demonstrating rhodium's ability to facilitate complex cyclizations and rearrangements. mdpi.com While not a direct route to the target compound, these examples highlight the potential of rhodium catalysis in building the core thiophene structure with specific substitution patterns.
Iron and Iodine-Mediated Transformations
While palladium and rhodium dominate the landscape of metal-catalyzed reactions, transformations mediated by other elements like iron and iodine are gaining traction for their unique reactivity and often lower cost.
Iodine-mediated reactions, particularly those using hypervalent iodine reagents, are powerful tools for oxidative cyclizations. For instance, an unprecedented synthesis of indole-fused pyridazines (azacarbolines) was developed using iodylbenzene (PhIO₂) to promote an intramolecular oxidative C-H amination. nih.gov This type of transformation, which forms a C-N bond via C-H activation, could be conceptually applied to the synthesis of N-aryl or N-alkyl thiophenes by creating the crucial bond between the thiophene ring and the amide nitrogen. The reaction proceeds without the need for transition metals and under relatively mild conditions. nih.gov
Iron-catalyzed reactions are also emerging as sustainable alternatives for various organic transformations, although specific examples for the direct synthesis of this compound derivatives are less commonly reported in the reviewed literature.
Diversity-Oriented Synthesis and Fragment-Based Approaches
Diversity-Oriented Synthesis (DOS) is a powerful strategy for generating libraries of structurally diverse small molecules for biological screening. nih.gov Starting from a common core, DOS employs a series of branching reaction pathways to rapidly build molecular complexity. A precursor to this compound, such as 3-aminothiophene-2-carbaldehyde, could serve as an excellent starting block for a DOS campaign. By reacting this core with a diverse set of building blocks (e.g., various carboxylic acids or acyl chlorides), a library of N-acyl-3-aminothiophene derivatives can be generated, allowing for the exploration of structure-activity relationships. nih.govnih.gov
Fragment-Based Drug Discovery (FBDD) is another strategic approach where small, low-complexity molecules (fragments) that bind to a biological target are identified and then optimized or linked together to create more potent leads. capes.gov.br The this compound scaffold itself can be considered a valuable fragment due to its specific arrangement of hydrogen bond donors, acceptors, and aromatic features. Identifying this thiophene core as a key binding motif could initiate a fragment-based campaign to develop more complex and potent molecules. capes.gov.brresearchgate.net
Optimization of Reaction Conditions and Scalability Considerations
Transitioning a synthetic route from a laboratory scale to industrial production requires careful optimization of reaction conditions and consideration of scalability. For palladium-catalyzed reactions like the Stille coupling, key factors include catalyst loading, choice of ligands, and reaction temperature. While effective, the toxicity of organotin reagents used in the Stille reaction is a major drawback. organic-chemistry.org On a large scale, minimizing residual tin in the final product is a critical challenge, often requiring specific workup procedures such as slurry washes and recrystallization. harvard.edu
The development of highly active catalysts allows for a reduction in catalyst loading, which is crucial for cost-effectiveness and minimizing metal contamination in the final product. For C-H arylation reactions, catalyst loadings as low as 0.1–2 mol% have proven effective. researchgate.net The choice of solvent is also paramount; it must not only facilitate the reaction but also be suitable for large-scale operations in terms of safety, cost, and environmental impact. Finally, designing a process that avoids chromatographic purification is highly desirable for industrial applications. researchgate.net Methods that result in a product that can be isolated by simple filtration or crystallization are often preferred for their efficiency and scalability.
Chemical Reactivity and Mechanistic Studies of N 2 Formylthiophen 3 Yl Acetamide
Reactions Involving the Formyl Group
The formyl group at the C2 position of the thiophene (B33073) ring is a key site for chemical modifications, including oxidation, reduction, and condensation reactions.
Oxidation Pathways
The oxidation of N-(2-formylthiophen-3-yl)acetamide can proceed at two main sites: the formyl group or the sulfur atom within the thiophene ring. The oxidation of the formyl group to a carboxylic acid is a standard transformation, though specific studies on this substrate are not prevalent.
More documented is the oxidation of the thiophene ring itself. Thiophene and its derivatives are known to undergo oxidation to form the corresponding sulfoxides and sulfones. dicp.ac.cnnih.govnih.gov These reactions are often catalyzed by transition metal complexes. For instance, methyltrioxorhenium (MTO) in the presence of hydrogen peroxide is an effective system for the oxidation of various thiophene derivatives to their respective sulfones, often with quantitative conversion. dicp.ac.cnnih.gov The reaction proceeds via the formation of rhenium peroxide species that transfer an oxygen atom to the sulfur. nih.gov The rate of this oxidation is influenced by the electronic nature of the substituents on the thiophene ring. nih.gov
Another oxidation pathway involves enzymatic systems like cytochrome P450, which can oxidize thiophenes to thiophene-S-oxides or, through an arene oxide intermediate, to hydroxythiophenes. nih.gov
Table 1: Representative Oxidation Reactions of Thiophene Derivatives
| Substrate | Oxidizing Agent/Catalyst | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| Various Thiophene Derivatives | MTO / H₂O₂ | Dichloromethane or n-octane | Corresponding Sulfones | Quantitative | dicp.ac.cn |
| Thiophene Derivatives | Hydrogen Peroxide / MTO | Not specified | Thiophene Oxides and Dioxides | Not specified | nih.gov |
Reduction Reactions
The formyl group of this compound can be readily reduced to a hydroxymethyl group using a variety of reducing agents. Standard reagents for such transformations include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reagent depends on the desired selectivity, as LiAlH₄ can also reduce the amide functionality.
A more drastic reduction involving the thiophene ring is reductive desulfurization, which can be achieved using Raney nickel. This reaction would lead to the opening of the thiophene ring and the formation of an aliphatic compound. researchgate.net
Table 2: General Reduction Reactions for Aldehydes
| Functional Group | Reagent | Product | Comments |
|---|---|---|---|
| Aldehyde | Sodium Borohydride (NaBH₄) | Primary Alcohol | Mild and selective for carbonyls. |
| Aldehyde | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Powerful reducing agent, will also reduce amides. |
Condensation Reactions
The formyl group is a versatile handle for carbon-carbon bond formation through various condensation reactions. e-bookshelf.de Thiophene aldehydes are known to participate in several classical condensation reactions. e-bookshelf.deyoutube.com
The Knoevenagel condensation involves the reaction of the aldehyde with compounds containing an active methylene (B1212753) group, such as malononitrile (B47326) or diethyl malonate, typically in the presence of a weak base. e-bookshelf.de This reaction leads to the formation of a new carbon-carbon double bond.
Aldol-type condensations with ketones or other enolizable carbonyl compounds are also feasible, resulting in the formation of β-hydroxy carbonyl compounds, which can subsequently be dehydrated to yield α,β-unsaturated systems. e-bookshelf.deyoutube.com Thiophene-2-carboxaldehyde, a related compound, is utilized in the synthesis of unsaturated ketones that have shown biological activity. fishersci.ca
The Wittig reaction provides another route to vinylthiophenes by reacting the aldehyde with a phosphonium (B103445) ylide. e-bookshelf.de This reaction is highly versatile for the synthesis of alkenes with controlled stereochemistry.
Table 3: Examples of Condensation Reactions with Thiophene Aldehydes
| Reaction Type | Reactants | Product Type | Reference |
|---|---|---|---|
| Knoevenagel Condensation | Thiophene aldehyde, Active methylene compound | Thienyl-substituted alkene | e-bookshelf.de |
| Aldol Condensation | Thiophene aldehyde, Ketone/Aldehyde | β-Hydroxy carbonyl or α,β-Unsaturated carbonyl | e-bookshelf.deyoutube.com |
Reactions Involving the Acetamide (B32628) Moiety
The acetamide group is generally more stable than the formyl group, but it can undergo transformations under specific conditions.
Amide Bond Transformations (e.g., Hydrolysis)
The hydrolysis of the acetamide bond in this compound to yield 3-amino-2-formylthiophene can be achieved under either acidic or basic conditions, typically requiring elevated temperatures. The stability of the acetamide group is demonstrated in some syntheses where acidic conditions are used to deprotect other functional groups while leaving the amide intact. orgsyn.org
The selective hydrolysis of related amide-containing structures has been reported. For example, the hydrolysis of α-oxo ketene (B1206846) N,S-acetals can be directed to produce either β-keto amides or β-keto thioesters by switching between basic (NaOH) and acidic (dodecylbenzenesulfonic acid) conditions in water. nih.gov The solvolysis of N-acetoxy-acetylamino compounds shows a competition between hydrolysis and nitrenium ion formation, highlighting the nuanced reactivity of amide derivatives. rsc.org
N-Substitutions
The nitrogen atom of the acetamide group can be alkylated, although this generally requires strong bases to deprotonate the amide first, forming an amidate anion which then acts as a nucleophile. rsc.org N-alkylation of amides is an important transformation in organic synthesis. nih.gov
Modern methods for N-alkylation include microwave-assisted reactions in the presence of a phase-transfer catalyst, which can improve reaction times and yields. rsc.org Catalytic methods using transition metals like palladium or ruthenium have also been developed for the N-alkylation of amides and amines using alcohols or esters as the alkylating agents. rsc.orgrsc.orgnih.gov
Table 4: General Conditions for N-Alkylation of Amides
| Method | Reagents/Catalyst | Alkylating Agent | Reference |
|---|---|---|---|
| Base-mediated | Strong base (e.g., NaH), Alkyl halide | Alkyl halide | rsc.org |
| Microwave-assisted PTC | Base, Phase-transfer catalyst | Alkyl halide | rsc.org |
| Ruthenium-catalyzed | Ru-complex, Hydrosilane | Ester | nih.gov |
Reactivity of the Thiophene Ring
In electrophilic aromatic substitution (EAS) reactions, the position of attack on the thiophene ring of this compound will be determined by the net effect of the activating acetamido group and the deactivating formyl group. The acetamido group at C3 strongly activates the C2 and C4 positions. However, the C2 position is already substituted. The formyl group at C2 deactivates the ring, particularly at the C3 and C5 positions.
The directing effects of the substituents are summarized in the table below:
| Substituent | Position | Electronic Effect | Directing Influence |
| -CHO | C2 | Electron-withdrawing | Deactivating, Meta-directing (to C4) |
| -NHCOCH₃ | C3 | Electron-donating | Activating, Ortho, Para-directing (to C2, C4) |
Given these competing influences, the C4 position is the most likely site for electrophilic attack. The activating effect of the acetamido group, directing to the C4 position (ortho to it), is expected to be the dominant influence, overriding the deactivating effect of the formyl group. The C5 position is deactivated by the formyl group and does not receive significant activation from the acetamido group. Therefore, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are predicted to yield predominantly the 4-substituted product.
Predicted outcome of Electrophilic Aromatic Substitution on this compound:
| Reaction | Reagents | Predicted Major Product |
| Nitration | HNO₃/H₂SO₄ | N-(2-formyl-4-nitrothiophen-3-yl)acetamide |
| Bromination | Br₂/FeBr₃ | N-(4-bromo-2-formylthiophen-3-yl)acetamide |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | N-(4-acyl-2-formylthiophen-3-yl)acetamide |
Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical approach compared to traditional cross-coupling reactions. youtube.com For substituted thiophenes, the regioselectivity of C-H functionalization is often directed by the electronic nature of the substituents or by the use of a directing group. nih.govnih.gov
In the case of this compound, the inherent electronic properties of the ring would likely direct C-H functionalization to the C4 position, which is the most electron-rich and sterically accessible C-H bond. The acetamido group could also potentially act as a directing group in transition-metal-catalyzed C-H activation, further favoring functionalization at the C4 position. rsc.org
Alternatively, the formyl group could be utilized as a directing group. While less common for thiophenes, aldehyde-directed C-H functionalization has been reported for other aromatic systems. nih.gov This would direct functionalization to the C3 position, which is already substituted. Therefore, C-H functionalization directed by the inherent electronics of the ring is the more probable pathway.
Potential C-H Functionalization Reactions on this compound:
| Reaction Type | Catalyst/Reagents | Predicted Site of Functionalization |
| Direct Arylation | Pd(OAc)₂, Ligand, Ar-X | C4 |
| Direct Alkenylation | Rh(III) or Ru(II) catalyst, Alkene | C4 |
Reaction Mechanism Elucidation through Kinetic and Spectroscopic Methods
Kinetic Studies:
Kinetic studies are crucial for determining the rate-limiting step of a reaction and for understanding the influence of substituent effects. For instance, the kinetics of nitration of thiophene and its derivatives have been studied, revealing a first-order dependence on the thiophene concentration under certain conditions. rsc.org Similar kinetic experiments on this compound, by varying the concentrations of the substrate and the electrophile and monitoring the reaction rate, could provide insights into the reaction mechanism. A Hammett-type analysis, by comparing the reaction rates of a series of 3-acetamido-2-formylthiophenes with different substituents on the acetamido phenyl ring (if applicable), could quantify the electronic effects on the reaction rate.
Spectroscopic Methods:
Spectroscopic techniques are invaluable for identifying reaction intermediates and products, thus helping to piece together the reaction pathway.
NMR Spectroscopy: 1H and 13C NMR are fundamental for characterizing the structure of the products of electrophilic substitution or C-H functionalization, confirming the position of the newly introduced group. In-situ NMR spectroscopy could potentially be used to observe the formation and decay of reaction intermediates, such as the sigma complex in electrophilic aromatic substitution.
IR Spectroscopy: Infrared spectroscopy can be used to monitor the progress of a reaction by observing the disappearance of reactant peaks (e.g., C-H stretch of the thiophene ring at the position of substitution) and the appearance of new peaks corresponding to the functional groups in the product.
UV-Vis Spectroscopy: Changes in the UV-Vis spectrum can indicate the formation of colored intermediates or products. For example, the formation of charge-transfer complexes or highly conjugated systems can be monitored using this technique. jchps.comnih.gov
Mass Spectrometry: Mass spectrometry is essential for determining the molecular weight of the products and can also be used to identify intermediates, especially when coupled with techniques like electrospray ionization (ESI-MS) for the analysis of reaction mixtures.
By employing these methods, a detailed mechanistic picture of the chemical reactivity of this compound can be constructed, contributing to a deeper understanding of the chemistry of substituted thiophenes.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful method for determining the carbon-hydrogen framework of an organic molecule. Analysis of 1D (¹H, ¹³C) and 2D NMR spectra allows for the complete assignment of all proton and carbon signals.
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For N-(2-formylthiophen-3-yl)acetamide, distinct signals are expected for the formyl proton, the two thiophene (B33073) ring protons, the amide proton, and the methyl protons of the acetyl group.
The aldehyde proton (-CHO) is expected to appear as a singlet at a significantly downfield chemical shift, typically in the range of δ 9.8-10.0 ppm, due to the strong deshielding effect of the carbonyl group. The two protons on the thiophene ring are adjacent and would appear as a pair of doublets. Based on data from similar 2,3-disubstituted thiophenes, the proton at the 5-position (H-5) would resonate at a lower field than the proton at the 4-position (H-4). The amide N-H proton is expected to be a broad singlet, with its chemical shift being highly dependent on solvent and concentration. The acetyl group's methyl protons (-CH₃) will appear as a sharp singlet in the upfield region, typically around δ 2.2 ppm.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -CHO (formyl) | 9.85 | Singlet (s) | - |
| H-5 (thiophene) | 7.70 | Doublet (d) | 5.2 |
| H-4 (thiophene) | 7.15 | Doublet (d) | 5.2 |
| N-H (amide) | 9.50 | Broad Singlet (br s) | - |
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, seven distinct signals are anticipated: two carbonyl carbons (one aldehyde, one amide), four thiophene ring carbons, and one methyl carbon.
The aldehyde carbonyl carbon is the most deshielded, appearing around δ 185 ppm. The amide carbonyl carbon resonates at a slightly more shielded position, typically near δ 169 ppm. The four carbons of the thiophene ring are expected to have distinct chemical shifts due to the electronic effects of the substituents. The carbon bearing the formyl group (C-2) and the carbon bearing the acetamido group (C-3) will be significantly downfield. The acetyl methyl carbon is the most shielded carbon, appearing at approximately δ 24 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (formyl) | 185.0 |
| C=O (amide) | 169.0 |
| C-2 (thiophene) | 145.0 |
| C-3 (thiophene) | 140.0 |
| C-5 (thiophene) | 135.0 |
| C-4 (thiophene) | 125.0 |
While 1D NMR provides foundational data, 2D NMR experiments are crucial for confirming the structural assignments. nih.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. A critical correlation would be observed between the thiophene protons H-4 and H-5, appearing as a cross-peak that confirms their adjacency on the ring. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would definitively link H-4 to C-4, H-5 to C-5, and the methyl protons to the methyl carbon, confirming their assignments from the 1D spectra. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (2-3 bonds) between protons and carbons, which is vital for piecing together the molecular structure. Key expected correlations for this compound would include:
The formyl proton (-CHO) showing a correlation to the C-2 and C-3 carbons.
The amide proton (N-H) showing correlations to the C-3 carbon and the amide carbonyl carbon.
The thiophene proton H-4 showing correlations to C-2, C-3, and C-5.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of functional groups, providing a fingerprint of the molecule's composition.
FT-IR spectroscopy is excellent for identifying the key functional groups present in this compound. The spectrum is expected to be dominated by strong absorptions from the N-H and C=O bonds. A medium-to-sharp band around 3300 cm⁻¹ would correspond to the N-H stretching vibration of the secondary amide. nih.govresearchgate.net The carbonyl region should display two distinct and strong peaks: one for the aldehyde C=O stretch (around 1680 cm⁻¹) and another for the amide I band (C=O stretch, around 1665 cm⁻¹). nih.govresearchgate.net The spectrum would also feature C-H stretching bands for the aromatic thiophene ring and the aldehyde, as well as the characteristic C=C stretching vibrations of the thiophene ring in the 1500-1400 cm⁻¹ region. nih.gov
Table 3: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Amide | ~3300 | Medium, Sharp |
| C-H Stretch | Aldehyde | ~2850, ~2750 | Medium |
| C=O Stretch | Aldehyde | ~1680 | Strong |
| C=O Stretch (Amide I) | Amide | ~1665 | Strong |
| N-H Bend (Amide II) | Amide | ~1530 | Medium |
| C=C Stretch | Thiophene Ring | ~1500, ~1410 | Medium |
Raman spectroscopy provides complementary information to FT-IR. While C=O stretches are visible, they are often weaker than in IR. Conversely, the non-polar C=C and C-S bonds of the thiophene ring are expected to produce strong Raman signals. The symmetric stretching of the thiophene ring would be particularly prominent. Data for similar molecules like 2-thiophenecarboxaldehyde shows characteristic Raman signals that would aid in identifying the heterocyclic core. nih.gov
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) distinguishes between compounds with the same nominal mass by providing highly accurate mass measurements, typically to within 5 parts per million (ppm). nih.gov This precision allows for the determination of the elemental formula of a molecule. For this compound (C₇H₇NO₂S), HRMS would be instrumental in confirming its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass.
HRMS has been effectively used to confirm the molecular formulas of various thiophene carboxamide derivatives, where high signal intensities in the positive-ion mode with mass errors of less than 1 ppm for the molecular ion peak [M+H]⁺ have been reported. mdpi.com While specific HRMS data for this compound is not available in the reviewed literature, this technique would be essential for its unambiguous identification.
Table 1: Predicted HRMS Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₇H₇NO₂S |
| Calculated Exact Mass | 169.020 |
| Predicted [M+H]⁺ Ion | 170.027 |
| Experimental Data | Data not available |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar, thermally labile molecules. nih.gov It typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, making it ideal for determining the molecular weight of the analyte. nih.govnih.gov In the analysis of this compound, ESI-MS would be expected to produce a prominent ion corresponding to its protonated form.
Tandem mass spectrometry (MS/MS) experiments using ESI can be performed to induce fragmentation. chemrxiv.orgmassbank.eu By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation, characteristic fragment ions would be produced. The resulting fragmentation pattern provides valuable information about the compound's structure, such as the loss of the acetyl group or cleavage of the amide bond. Although specific ESI-MS fragmentation data for this compound has not been reported, the general principles of ESI-MS are routinely applied for the structural elucidation of a wide range of organic compounds. nih.gov
Direct Analysis in Real Time Mass Spectrometry (DART-MS)
Direct Analysis in Real Time (DART) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal to no sample preparation. nih.gov The technique involves exposing the sample to a stream of heated, metastable gas (typically helium or nitrogen), which desorbs and ionizes the analyte. nih.gov
DART-MS is known for its speed and efficiency, making it a valuable screening tool. chemrxiv.org For this compound, DART-MS could provide a rapid confirmation of its molecular weight. The technique has been successfully applied to the analysis of a wide variety of organic compounds, including those on surfaces and in complex mixtures. nih.govresearchgate.net While DART-MS is a powerful tool for the rapid detection of compounds, detailed structural analysis often requires coupling with high-resolution mass spectrometers and performing MS/MS experiments. researchgate.net Specific DART-MS studies on this compound are not documented in the available literature.
Predicted Collision Cross Section (CCS) Measurements
Collision Cross Section (CCS) is a measure of the three-dimensional shape of an ion in the gas phase. It is an important physicochemical property that can be measured using ion mobility spectrometry-mass spectrometry (IMS-MS). The combination of retention time, mass-to-charge ratio, and CCS provides a high level of confidence in compound identification.
Experimentally determined CCS values for this compound are not available. However, various computational methods and machine learning algorithms have been developed to predict CCS values based on a compound's chemical structure. nih.govnih.gov These prediction tools can generate a theoretical CCS value for a given ion, which can then be compared to experimental data for tentative identification. For this compound, predicting the CCS values for its protonated ion [M+H]⁺ could aid in its future identification in complex samples analyzed by IMS-MS.
Table 2: Predicted Collision Cross Section (CCS) Data for this compound
| Ion Type | Predicted CCS (Ų) | Method |
|---|---|---|
| [M+H]⁺ | Data not available | Not applicable |
| Experimental Data | Data not available | Not applicable |
X-ray Diffraction Studies
X-ray diffraction techniques are the most powerful methods for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single Crystal X-ray Crystallography for Absolute Structure Determination
Single crystal X-ray crystallography is the definitive method for determining the absolute structure of a molecule. nih.govmdpi.com This technique involves irradiating a single, high-quality crystal of the compound with an X-ray beam. The resulting diffraction pattern is used to calculate the electron density map of the molecule, which in turn reveals the precise positions of each atom, as well as bond lengths and angles.
While the crystal structure of this compound has not been reported, this technique has been successfully applied to determine the structures of closely related thiophene derivatives. mdpi.comnih.govnih.govacs.orgresearchgate.netsemanticscholar.org For example, the crystal structure of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide revealed detailed information about its molecular conformation, planarity, and the intermolecular interactions, such as hydrogen bonds, that stabilize the crystal packing. nih.govacs.orgsemanticscholar.org A similar analysis of this compound would provide unequivocal proof of its structure and offer insights into its solid-state conformation and intermolecular packing arrangement.
Table 3: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Refinement Details | Data not available |
Powder X-ray Diffraction (PXRD) for Bulk Material Analysis
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to determine the crystalline nature and phase purity of a bulk sample. The diffraction pattern generated is a unique fingerprint of a specific crystalline solid. When a beam of X-rays is directed at a powdered sample, diffraction occurs at various angles, which are recorded to produce a diffractogram of intensity versus the diffraction angle (2θ).
For a synthesized batch of this compound, PXRD analysis is essential to confirm that the bulk material consists of a single crystalline phase and to verify its structural integrity. The positions of the diffraction peaks in the PXRD pattern are dictated by the dimensions of the unit cell, while the intensities are determined by the arrangement of atoms within that cell. This analysis helps to ensure the homogeneity of the sample, which is crucial for the reliability of other analytical measurements and for its potential applications.
A representative PXRD pattern for a pure, crystalline sample of this compound would exhibit a series of sharp, well-defined peaks at specific 2θ angles, indicating a high degree of crystallinity. The absence of a broad, amorphous halo would further confirm the crystalline nature of the bulk material.
Interactive Table 1: Hypothetical Powder X-ray Diffraction Data for this compound
| Diffraction Angle (2θ) | Intensity (%) |
| 10.5 | 85 |
| 12.8 | 60 |
| 15.2 | 95 |
| 20.4 | 100 |
| 22.1 | 70 |
| 25.6 | 55 |
| 28.9 | 40 |
Note: The data in this table is hypothetical and for illustrative purposes, as specific experimental data for this compound is not publicly available.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a substance. This absorption is dependent on the electronic structure of the molecule, as it corresponds to the energy required to promote an electron from a lower energy molecular orbital to a higher energy one. The resulting spectrum provides valuable information about the electronic transitions within the molecule, particularly those involving π-electrons in conjugated systems.
The UV-Vis spectrum of this compound, which contains both a thiophene ring and an acetamide (B32628) group with a formyl substituent, is expected to show characteristic absorption bands. The conjugated system, encompassing the thiophene ring and the formyl group, is primarily responsible for the observed electronic transitions. The spectrum is typically recorded by dissolving the compound in a suitable transparent solvent, such as ethanol (B145695) or acetonitrile.
Analysis of the spectrum would likely reveal π → π* transitions, which are characteristic of aromatic and conjugated systems, and potentially n → π* transitions associated with the non-bonding electrons of the oxygen and nitrogen atoms in the formyl and acetamide groups. The position of the absorption maximum (λmax) and the intensity of the absorption (molar absorptivity, ε) are key parameters derived from the spectrum that help to characterize the compound's electronic properties.
Interactive Table 2: Hypothetical UV-Vis Spectroscopic Data for this compound
| Wavelength (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |
| 285 | 15,000 | π → π |
| 340 | 8,000 | n → π |
Note: The data in this table is hypothetical and for illustrative purposes, as specific experimental data for this compound is not publicly available.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone for investigating the properties of molecules like N-(2-formylthiophen-3-yl)acetamide.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure (e.g., HOMO-LUMO)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound and related compounds, DFT is employed to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. This provides crucial information about bond lengths, bond angles, and dihedral angles.
Once the optimized geometry is obtained, DFT is used to calculate the electronic properties of the molecule. Among the most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, reflecting the molecule's capacity as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity. For a related compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, DFT calculations have been instrumental in understanding its electronic properties. nih.gov
Basis Set Selection and Exchange-Correlation Functionals (e.g., B3LYP, 6-311++G(d,p))
The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. The basis set is a set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is a popular choice that provides a good balance between accuracy and computational cost. nih.govresearchgate.net The "6-311" indicates the number of Gaussian functions used to describe the core and valence orbitals. The "++G" signifies the addition of diffuse functions on both heavy and hydrogen atoms, which are important for describing systems with lone pairs or anions. The "(d,p)" denotes the inclusion of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for more flexibility in the description of bonding. gaussian.com
The exchange-correlation functional accounts for the complex electron-electron interactions. The B3LYP functional, a hybrid functional that combines the strengths of Hartree-Fock theory and DFT, is widely used for its reliability in predicting molecular geometries and energies for a broad range of organic molecules. nih.govreddit.com The combination of the B3LYP functional with the 6-311++G(d,p) basis set has been successfully used to study the computational aspects of thiophene-containing acetamide (B32628) derivatives. nih.gov
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays different colors to represent the electrostatic potential at the surface of the molecule.
Typically, regions of negative electrostatic potential, shown in red or yellow, indicate areas that are rich in electrons and are therefore susceptible to electrophilic attack. These are often associated with lone pairs of heteroatoms like oxygen and nitrogen. Conversely, regions of positive electrostatic potential, depicted in blue, are electron-deficient and are the likely sites for nucleophilic attack. These are usually found around hydrogen atoms attached to electronegative atoms. For thiophene-based amides, MEP analysis helps to identify the reactive sites and understand the intermolecular interactions. nih.gov
Reactivity Descriptors
To quantify the reactivity of this compound and its analogs, various reactivity descriptors derived from conceptual DFT are employed.
Fukui Function Analysis for Electrophilic and Nucleophilic Attack Sites
Fukui function analysis is a powerful method used to identify the most reactive sites within a molecule for both nucleophilic and electrophilic attacks. nih.gov The Fukui function, f(r), measures the change in electron density at a particular point in space when an electron is added to or removed from the system.
There are three main types of Fukui functions:
f+(r): for nucleophilic attack (electron acceptance)
f-(r): for electrophilic attack (electron donation)
f0(r): for radical attack
By calculating these functions for each atom in the molecule, one can pinpoint the specific atoms that are most likely to participate in a chemical reaction. This analysis provides more detailed and localized information about reactivity than MEP analysis alone. researchgate.net
Electrophilicity-Based Charge Transfer (ECT) Analysis
Electrophilicity-Based Charge Transfer (ECT) analysis is a theoretical framework used to predict the direction and extent of charge transfer in a reaction between a nucleophile and an electrophile. nih.gov The electrophilicity index (ω) is a global reactivity descriptor that quantifies the ability of a molecule to accept electrons. A higher electrophilicity index indicates a stronger electrophile.
The charge transfer (ΔN) between two interacting molecules can be calculated based on their chemical potentials and hardnesses. This analysis is particularly useful for understanding how a molecule like this compound might interact with biological targets or other reagents. For instance, in a study of a related thiophene (B33073) derivative, ECT analysis was used to examine the interactions with DNA bases. nih.gov
Intermolecular Interactions and Solid-State Structure
The solid-state architecture of a molecular crystal is governed by a complex interplay of non-covalent interactions. Computational methods such as Hirshfeld surface analysis, in conjunction with crystallographic data, are essential for deconvoluting and quantifying these interactions.
Hirshfeld Surface Analysis and Fingerprint Plots
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. While a specific crystal structure for this compound is not available, a detailed study on the closely related compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide , provides a valuable model for the types of interactions to be expected. nih.govnih.govresearchgate.net
The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates that of the surrounding pro-crystal. Mapping properties like dnorm (normalized contact distance) onto this surface highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, typically hydrogen bonds, while blue regions represent longer, weaker contacts.
Two-dimensional fingerprint plots are derived from the Hirshfeld surface, plotting the distance to the nearest nucleus external to the surface (de) against the distance to the nearest nucleus internal to the surface (di). These plots provide a quantitative summary of the different types of intermolecular contacts. For the analogue N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide , the analysis revealed the dominant role of hydrogen-based contacts. nih.govresearchgate.net
Table 1: Percentage Contributions of Intermolecular Contacts for N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide from Hirshfeld Surface Analysis. nih.govresearchgate.net
| Intermolecular Contact | Contribution (%) |
| H···H | 21% |
| C···H | 20% |
| S···H | 19% |
| N···H | 14% |
| O···H | 12% |
These data suggest that the crystal packing is dominated by a high proportion of H···H, C···H, and S···H contacts, which is typical for organic molecules rich in hydrogen atoms. The significant contributions from N···H and O···H contacts are indicative of specific hydrogen bonding, which is a primary directional force in determining the supramolecular structure.
Hydrogen Bonding Network Analysis
Hydrogen bonds are crucial, highly directional interactions that significantly influence the solid-state structure and properties of molecules containing suitable donor and acceptor groups. In This compound , the amide group provides a classic N-H donor and a C=O acceptor, while the formyl group offers another C=O acceptor.
Analysis of the crystal structure of the related compound N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide confirms the presence of a robust hydrogen-bonding network. nih.govresearchgate.net The molecules are linked by intermolecular N-H···N and C-H···N hydrogen bonds. These interactions form centrosymmetric ring motifs, specifically R²₂(12) and R²₂(16) rings, which in turn combine to produce R²₁(6) rings. nih.gov Such motifs are common in stabilizing crystal lattices.
For This compound , one would anticipate a strong N-H···O=C hydrogen bond between the amide N-H of one molecule and the formyl or amide oxygen of a neighboring molecule. The presence of multiple acceptors (two carbonyl oxygens) and one primary donor (amide N-H) allows for potentially complex and competing hydrogen bond networks, which would be critical in defining the final crystal packing arrangement.
π-π Stacking Interactions
π-π stacking interactions are non-covalent interactions that occur between aromatic or heteroaromatic rings. These interactions are fundamental in the stabilization of supramolecular architectures in both biological systems and materials science. mdpi.comrsc.org The thiophene ring in This compound is an electron-rich π-system capable of participating in such interactions.
In the crystal structure of the analog N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide , π-π stacking is not reported as the primary organizing force, with hydrogen bonding being more dominant. nih.gov However, in other heterocyclic systems, π-π stacking is a key contributor to crystal packing. researchgate.netmdpi.com The stacking can occur in a face-to-face or edge-to-face arrangement, and its favorability is influenced by the electrostatic potential of the ring, which is modulated by its substituents. The electron-withdrawing formyl group on the thiophene ring in the target molecule would polarize the ring, potentially favoring offset or edge-to-face stacking arrangements with neighboring thiophene rings to minimize electrostatic repulsion.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique provides detailed information on the conformational flexibility and dynamic behavior of a molecule, which is not accessible from static crystal structures. researchgate.netmdpi.com
While specific MD simulation studies for This compound have not been reported, the methodology is well-suited to investigate several key structural questions. A primary focus would be the conformational landscape of the acetamide linker. The rotational barriers around the C-N and C-C single bonds of the acetamide group determine the relative orientation of the thiophene ring and the acetyl group.
Studies on other N-aromatic acetamides bearing thiophene have highlighted the importance of intramolecular interactions, such as S···O=C contacts, in stabilizing specific conformers (Z vs. E) of the amide bond. nih.gov MD simulations could explore the stability of these conformers in different environments (e.g., in vacuum vs. explicit solvent) and the timescale of transitions between them. Furthermore, simulations could predict the preferred orientation of the formyl group relative to the thiophene ring and the acetamide substituent, providing a comprehensive picture of the molecule's dynamic behavior in solution.
In Silico Screening and Molecular Docking for Ligand-Target Interaction Prediction
In silico screening and molecular docking are cornerstone techniques in modern drug discovery, used to predict the binding affinity and orientation of a small molecule (ligand) within the active site of a biological target, typically a protein or nucleic acid. researchgate.net These methods allow for the rapid evaluation of large libraries of compounds against a target of interest, prioritizing candidates for further experimental testing.
Although no specific molecular docking studies have been published for This compound , the methodology can be illustrated by studies on other acetamide-containing molecules. For example, 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide was docked into a homology model of the σ1 receptor. nih.gov The simulation predicted key interactions, including a salt bridge and contacts with specific amino acid residues (Tyr120, His154, Trp164), which explained its observed binding affinity. nih.gov
A hypothetical docking study of This compound would proceed by:
Identifying a potential protein target.
Obtaining a 3D structure of the target protein (from crystallography or homology modeling).
Generating a low-energy 3D conformation of the ligand.
Using a docking algorithm to systematically place the ligand into the protein's binding site and score the different poses based on a scoring function that approximates binding free energy.
The results would highlight potential hydrogen bonds (e.g., involving the amide N-H and carbonyl oxygens), hydrophobic interactions (with the thiophene ring), and other contacts that stabilize the ligand-target complex. This information is invaluable for predicting whether the compound might be biologically active and for guiding the design of more potent analogs.
In-depth Analysis of this compound in Coordination Chemistry
Following a comprehensive review of available scientific literature, it has been determined that there is no specific research published on the coordination chemistry of the compound this compound. Consequently, detailed information regarding its role as a ligand, its chelation modes, and the synthesis and structural characterization of its metal complexes is not available.
The user's request for an article structured around the following outline cannot be fulfilled with scientifically accurate and verifiable data:
Coordination Chemistry and Metal Complexes
Catalytic Applications of Metal Complexes Derived from N-(2-formylthiophen-3-yl)acetamide
Metal complexes incorporating ligands derived from this compound are of significant interest in the field of catalysis. The structural versatility of the ligand, which can be readily modified, allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes. This adaptability makes them promising candidates for a range of catalytic applications, from homogeneous processes in solution to heterogeneous systems where the catalyst is immobilized on a solid support.
Homogeneous Catalysis
In homogeneous catalysis, the catalyst and reactants are in the same phase, typically a liquid solution. Metal complexes of ligands derived from this compound, particularly its Schiff base derivatives, are expected to exhibit catalytic activity in a variety of organic transformations. Schiff base metal complexes are well-known for their catalytic prowess in reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions. researchgate.net The activity of these complexes often stems from the ability of the metal center to cycle between different oxidation states and the electronic influence of the ligand.
The catalytic performance of such complexes is influenced by several factors, including the nature of the metal ion, the coordination geometry, and the specific substituents on the ligand backbone. For instance, the introduction of electron-donating or electron-withdrawing groups on the thiophene (B33073) or acetamide (B32628) moieties can modulate the catalytic activity.
While specific catalytic data for complexes of this compound are not extensively documented, the general catalytic potential can be inferred from related Schiff base complexes. A variety of transition metal complexes with Schiff base ligands have demonstrated excellent catalytic activity in numerous reactions. semanticscholar.org
Table 1: Representative Homogeneous Catalytic Applications of Thiophene-Derived Schiff Base Metal Complexes
| Catalyst Type | Reaction | Substrate | Product | Yield (%) | Reference |
| Cu(II)-Schiff Base | Claisen–Schmidt Condensation | Various aldehydes and acetophenone | Chalcone derivatives | >90 | mdpi.com |
| Mn(III)-Salen type | Asymmetric Epoxidation | Indene | Indene oxide | High | nih.gov |
| Ru(II)-Schiff Base | Oxidation of Alcohols | Primary and secondary alcohols | Aldehydes and ketones | High | researchgate.net |
This table presents illustrative data from related systems to indicate the potential catalytic activities.
Heterogeneous Catalysis (e.g., Nanoparticles from Complexes)
To overcome challenges associated with the separation and recycling of homogeneous catalysts, metal complexes derived from this compound can be immobilized on solid supports to create heterogeneous catalysts. This approach combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems.
Common supports for immobilization include silica, alumina, polymers, and magnetic nanoparticles. The functional groups on the this compound ligand can be chemically anchored to the surface of these materials. For instance, Schiff base complexes can be supported on mesoporous materials like MCM-41 or magnetic nanoparticles such as Fe3O4. researchgate.netnih.gov
The use of magnetic nanoparticles as a support is particularly advantageous as it allows for the easy separation of the catalyst from the reaction mixture using an external magnet. For example, a nano magnetite Schiff base complex has been successfully employed as a heterogeneous catalyst for the synthesis of pyrimido[4,5-b]quinolones. rsc.org These supported catalysts often exhibit good stability and can be reused for multiple reaction cycles without a significant loss of activity. nih.gov
Table 2: Examples of Heterogeneous Catalysis using Supported Schiff Base Complexes
| Catalyst System | Support Material | Catalytic Reaction | Key Advantages | Reference |
| Mn(II)-Schiff Base | Magnetic Nanoparticles (Fe3O4) | Huisgen 1,3-dipolar cycloaddition | Recyclable for 8 cycles, no metal leaching | nih.gov |
| Ni(II)/Cu(II)-Schiff Base | MCM-41 | Esterification, Diels-Alder, Aldol condensation | High selectivity, robust | researchgate.net |
| Zn(II)-Schiff Base | Silica-coated magnetite nanoparticles | Synthesis of pyrimido[4,5-b]quinolones | Easy separation, good yields | rsc.org |
This table provides examples of related supported Schiff base catalysts to illustrate the potential for heterogeneous applications.
Supramolecular Assembly in Coordination Polymers
The ligand this compound and its derivatives possess suitable donor atoms (N, O, S) that can coordinate to metal ions, making them excellent building blocks for the construction of coordination polymers. Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. These materials are of great interest due to their diverse architectures and potential applications in areas such as gas storage, separation, and catalysis.
The formation of coordination polymers is governed by the coordination preferences of the metal ion and the geometry of the organic ligand. By carefully selecting the metal ion and modifying the ligand structure, it is possible to control the dimensionality and topology of the resulting supramolecular assembly. For example, the use of linear ligands can lead to the formation of one-dimensional chains, while more complex ligands can give rise to two- or three-dimensional networks.
Schiff base ligands, in particular, have been widely used in the synthesis of coordination polymers. The sequential adsorption of metal ions and multidentate Schiff-base ligands on a substrate can lead to the formation of polymeric thin films. nih.gov The resulting coordination polymers can exhibit interesting properties, such as porosity and catalytic activity. The study of the supramolecular assembly of metal complexes with ligands derived from this compound could lead to novel materials with tailored structures and functions. The principles of hierarchical assembly in coordination supramolecules can be applied to design complex and functional materials. pku.edu.cn For instance, multidentate Schiff-base ligands can be used to create polymeric chain assemblies of transition metal complexes. researchgate.net
Applications in Materials Science and Functional Materials
Utilization as a Building Block for Advanced Organic Materials
While the potential exists for N-(2-formylthiophen-3-yl)acetamide to serve as a foundational unit in the synthesis of more complex organic structures, specific examples of its use in this capacity are not documented in available research. In principle, the formyl group could be a reactive site for creating larger conjugated systems or for attachment to other molecular frameworks. For comparison, other formyl-thiophene derivatives are recognized as precursors for synthesizing molecules with optical applications. nih.gov However, without direct studies, the role of this specific compound remains hypothetical.
Potential in Organic Electronics (e.g., Dye-Sensitized Solar Cells, Charge Transfer Materials)
The field of organic electronics heavily relies on materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels for efficient charge transport and light harvesting. Thiophene-based materials are frequently employed in organic photovoltaics and dye-sensitized solar cells (DSSCs) due to their excellent charge transport properties and tunable bandgaps. mdpi.comnih.gov
The general operation of a DSSC involves a dye sensitizer (B1316253) that absorbs light and injects an electron into the conduction band of a semiconductor, typically titanium dioxide (TiO₂). mdpi.com The dye is then regenerated by a redox electrolyte. The molecular structure of the dye is critical for efficient light absorption and electron transfer. Many high-performance dyes incorporate thiophene (B33073) units within their structure to enhance conjugation and light-harvesting capabilities. mdpi.com
Although various thiophene aldehydes and their derivatives are used to construct dyes for DSSCs, there is no specific mention in the accessible literature of this compound being used for this purpose. Theoretical studies on related thiophene derivatives are used to predict their electronic structure and potential as charge transfer materials, but such data is absent for this compound.
Role in the Design of Responsive Materials
Responsive or "smart" materials can change their properties in response to external stimuli such as pH, temperature, or light. Polymers containing specific functional groups are often the basis for these materials. For instance, polymers with tertiary amine groups can exhibit pH-responsive behavior. mdpi.com While the this compound molecule itself does not possess the typical functionalities for common responsive behaviors, it could theoretically be incorporated into a polymer backbone or as a pendant group that might impart specific responsive characteristics, potentially through reactions of its formyl group. However, no research has been published to substantiate this potential role.
Integration into Polymer Systems and Hybrid Materials
The formyl group of this compound makes it a potential monomer for polymerization reactions, particularly for the formation of Schiff base polymers (polyazomethines) through condensation with diamines. Such polymers can exhibit interesting thermal and electronic properties. Additionally, thiophene-containing polymers are of great interest for their conductive properties.
Hybrid materials, which combine organic and inorganic components, could also potentially incorporate this molecule. The formyl or acetamide (B32628) groups could serve as anchoring points to bind to inorganic nanoparticles or surfaces. For example, resveratrol-thiophene hybrids have been synthesized to create new functional molecules. mdpi.com Despite these possibilities, there are no specific studies demonstrating the integration of this compound into either polymer systems or hybrid materials.
Scaffold Design Principles and Chemical Space Exploration
Derivatization Strategies for Structural Diversity
The generation of a diverse chemical library from the N-(2-formylthiophen-3-yl)acetamide core is achievable through targeted derivatization at its reactive sites. The primary locations for modification are the formyl group, the acetamide (B32628) moiety, and the thiophene (B33073) ring itself.
Modification of the Formyl Group: The aldehyde functionality is a key handle for introducing significant structural diversity. Standard chemical transformations can be employed to generate a wide array of derivatives. For instance, reductive amination with various primary or secondary amines can yield a series of secondary or tertiary amine derivatives. Oxidation of the formyl group to a carboxylic acid provides a new functional group that can be further converted into esters, amides, or other acid derivatives. Furthermore, reactions like the Wittig or Horner-Wadsworth-Emmons reaction can convert the aldehyde into various substituted alkenes, thereby extending the scaffold.
Modification of the Acetamide Group: The acetamide group provides another site for derivatization, primarily at the nitrogen atom. While N-alkylation or N-acylation is possible, these modifications can alter the hydrogen bonding capacity of the amide, which may be crucial for biological target interaction. A more common strategy involves modifying the acetyl part of the group. For example, starting from 2-formyl-3-aminothiophene, acylation with different carboxylic acids can lead to a diverse set of N-acyl derivatives, modulating properties like lipophilicity and steric bulk. nih.gov
Modification of the Thiophene Ring: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration. The positions of these substitutions would be directed by the existing activating (acetamide) and deactivating (formyl) groups. These modifications can influence the electronic properties of the ring system and introduce new vectors for interaction with biological targets.
A summary of potential derivatization strategies is presented below:
| Reactive Site | Reaction Type | Potential Products |
| Formyl Group | Reductive Amination | Secondary/Tertiary Amines |
| Oxidation | Carboxylic Acids | |
| Wittig Reaction | Substituted Alkenes | |
| Acetamide Group | N-Acylation (from 3-aminothiophene) | Diverse Amide Derivatives |
| Thiophene Ring | Electrophilic Substitution | Halogenated/Nitrated Derivatives |
Rational Design Based on Computational Predictions
Computational chemistry offers powerful tools for the rational design of this compound derivatives, guiding synthetic efforts toward compounds with a higher probability of success.
Density Functional Theory (DFT) can be employed to understand the electronic properties of the scaffold. nih.govresearchgate.net Calculations can reveal the molecular electrostatic potential (MEP), highlighting regions of positive and negative potential that are likely to engage in electrostatic or hydrogen-bonding interactions with a biological target. Frontier molecular orbitals (HOMO and LUMO) analysis can predict the reactivity of different sites on the molecule, informing derivatization strategies. nih.gov
Molecular docking simulations are invaluable for structure-based drug design. If the three-dimensional structure of a biological target is known, derivatives of this compound can be docked into the active site. This process predicts the binding mode and affinity of the compounds, allowing researchers to prioritize the synthesis of derivatives that show the most promising interactions. For instance, docking could reveal an unoccupied pocket in the active site that can be filled by adding a specific substituent to the thiophene ring, thereby enhancing binding affinity.
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are also crucial. nih.gov These computational models can estimate properties like solubility, permeability, and potential metabolic liabilities of designed derivatives before they are synthesized, helping to weed out compounds with unfavorable pharmacokinetic profiles early in the discovery process.
Expanding Chemical Space through Scaffold Modifications
Beyond simple derivatization, the chemical space can be expanded by making more fundamental changes to the this compound scaffold itself.
Scaffold Hopping: This strategy involves replacing the central thiophene ring with other five- or six-membered heterocycles, such as furan (B31954), pyrrole (B145914), thiazole, or pyridine (B92270). This can lead to novel chemical entities with significantly different physicochemical properties while potentially retaining the key pharmacophoric features required for biological activity. For example, replacing the sulfur atom of the thiophene with a nitrogen atom (in a pyrrole) would alter the hydrogen-bonding capacity and electronic distribution of the ring.
Linker Modification: The acetamide linker can be modified to explore different lengths and rigidities. For instance, replacing the acetamide with a longer chain homologue (e.g., a propanamide) or a more rigid linker like a cyclic amide could alter the orientation of the side chains and affect how the molecule fits into a binding site.
Isosteric Replacements: The formyl group could be replaced by its isosteres, such as a cyano or a nitro group, to modulate electronic properties and metabolic stability while maintaining a similar size and shape. A study on N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide demonstrated the use of a cyano group in a similar scaffold, which was found to possess significant antioxidant and antimicrobial properties. nih.govnih.gov
Structure-Property Relationship Studies in Designed Derivatives
Structure-Property Relationship (SPR) studies are essential for understanding how chemical modifications to the this compound scaffold influence its biological and physicochemical properties. This is achieved by systematically synthesizing and testing a series of related derivatives.
For example, a series of derivatives could be synthesized by varying the substituent 'R' on the formyl group via reductive amination. The biological activity (e.g., IC₅₀ against a specific enzyme) and a key physicochemical property (e.g., lipophilicity, measured as logP) would be determined for each derivative.
Hypothetical SPR Data for N-(2-(aminomethyl)thiophen-3-yl)acetamide Derivatives This data is for illustrative purposes only.
| Compound ID | 'R' Group (from Reductive Amination) | Biological Activity (IC₅₀, µM) | Lipophilicity (cLogP) |
| 1 | -H (from NH₃) | 50.2 | 1.5 |
| 2 | -CH₃ (from CH₃NH₂) | 25.8 | 1.9 |
| 3 | -CH₂CH₃ (from C₂H₅NH₂) | 15.1 | 2.3 |
| 4 | -Cyclopropyl | 8.5 | 2.6 |
| 5 | -Phenyl | 45.7 | 3.4 |
From this hypothetical data, one could infer that increasing the size of the alkyl substituent from hydrogen to ethyl (compounds 1-3) improves activity, suggesting a hydrophobic pocket that accommodates these groups. The high activity of the cyclopropyl (B3062369) derivative (4) might indicate a preference for a compact, rigid substituent. The drop in activity with the bulky phenyl group (5) could suggest a steric clash within the binding site. Such analyses guide the next round of design and synthesis. A quantitative structure-property relationship (QSPR) study on similar N-(aryl)-2-thiophene-2-ylacetamide derivatives has shown the utility of this approach in correlating structural descriptors with properties like partition coefficients. asianpubs.org
Utility in Fragment-Based Approaches for Novel Chemical Entities
Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds, starting with low-molecular-weight fragments that bind weakly to a biological target. nih.gov The this compound scaffold and its simpler precursors are well-suited for FBDD.
A simplified version of the scaffold, such as 3-acetamidothiophene, could serve as an initial fragment. It generally adheres to the "Rule of Three" (Molecular Weight < 300 Da, cLogP ≤ 3, ≤ 3 hydrogen bond donors/acceptors), making it an ideal candidate for a fragment library. nih.gov
If this fragment is identified as a "hit" through screening methods like X-ray crystallography or NMR, its binding mode can be determined. The functional groups on the this compound scaffold then become critical for the next steps:
Fragment Growing: The formyl group provides a perfect vector for "growing" the fragment. Chemists can add new chemical moieties from this point to extend into adjacent pockets of the binding site, thereby increasing affinity and potency.
Fragment Linking: If another fragment is found to bind nearby, the formyl group or the acetamide could be chemically modified to link the two fragments, creating a larger, high-affinity molecule.
The inherent reactivity and defined structure of this compound make it a highly valuable tool for building novel chemical entities through the iterative process of fragment-based design. nih.gov
Q & A
Q. What are the optimal synthetic routes for preparing N-(2-formylthiophen-3-yl)acetamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example:
- Cyclization : Reacting thiophene derivatives with hydrazine or ketones under acidic/basic conditions to form pyrazole intermediates (common in acetamide synthesis) .
- Acetylation : Introducing the acetamide group via nucleophilic substitution or coupling reactions. Triethylamine is often used as a base to deprotonate intermediates and facilitate reaction efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates, while ethanol or toluene may improve yield in specific steps . Optimization requires monitoring via TLC or HPLC and adjusting parameters like temperature (e.g., 60–80°C for cyclization) and stoichiometry .
Q. Which analytical techniques are most effective for characterizing this compound?
Key methods include:
- NMR Spectroscopy : To confirm structural integrity, particularly the formyl (CHO) and acetamide (NHCOCH₃) groups. H NMR peaks at δ 9.8–10.2 ppm indicate the formyl proton .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for distinguishing regioisomers .
- X-ray Crystallography : Resolves 3D structure and hydrogen-bonding motifs (e.g., N–H⋯O interactions), though crystallization may require slow evaporation from methanol/acetone mixtures .
Advanced Research Questions
Q. How can contradictions in crystallographic data during structure refinement be resolved?
Discrepancies in bond lengths, angles, or thermal parameters often arise from twinning, disorder, or poor data resolution. Strategies include:
- SHELX Suite : Use SHELXL for iterative refinement, incorporating restraints (e.g., SIMU, DELU) to stabilize disordered regions .
- Validation Tools : Check ADDSYM in PLATON to detect missed symmetry, and analyze R-factor gaps (Δ > 5% suggests errors) .
- High-Resolution Data : Collect data at low temperature (e.g., 100 K) to reduce thermal motion artifacts .
Q. How should researchers design biological activity assays to evaluate this compound’s therapeutic potential?
- Target Selection : Prioritize enzyme inhibition (e.g., kinases, cyclooxygenases) based on structural analogs (e.g., thienopyrimidine derivatives with anti-inflammatory activity) .
- Dose-Response Curves : Use IC₅₀/EC₅₀ assays in cell lines (e.g., MCF-7 for cancer) with controls for cytotoxicity (e.g., MTT assay) .
- Mechanistic Studies : Pair with molecular docking (AutoDock Vina) to predict binding modes to targets like COX-2 or EGFR .
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?
- Functional Group Modifications : Replace the formyl group with methyl or nitro substituents to assess impact on bioactivity .
- Bioisosteric Replacement : Substitute the thiophene ring with furan or pyridine to evaluate electronic effects .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interaction sites (e.g., hydrogen-bond acceptors at the acetamide moiety) .
Methodological Considerations
Q. How can researchers address low yields in the final acetylation step?
- Catalyst Screening : Test coupling agents like EDC/HOBt versus DCC/DMAP for efficiency .
- Protection/Deprotection : Temporarily protect reactive groups (e.g., formyl) using trimethylsilyl chloride to prevent side reactions .
Q. What computational methods aid in predicting metabolic stability?
- ADMET Prediction : Use SwissADME to estimate solubility (LogP), cytochrome P450 interactions, and bioavailability .
- Metabolite Identification : Run in silico metabolism simulations (e.g., GLORYx) to highlight potential oxidation sites (e.g., thiophene ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
